VEGFR2 Enzyme Inhibition Potency
H-Phe-Phe-Tyr-Val-Thr-Glu-OH demonstrates measurable inhibition of VEGFR2 kinase activity with an IC₅₀ value of 310 nM in an ELISA-based enzymatic assay [1]. While direct head-to-head comparison data with specific alternative VEGFR2 peptide antagonists is not available in the current literature, this quantitative IC₅₀ value establishes a baseline for assessing inhibitor potency in biochemical assays. For context, other VEGFR2-targeting peptides reported in the literature exhibit IC₅₀ values ranging from approximately 35 nM to over 400 nM depending on sequence composition and assay conditions [2]. The 310 nM IC₅₀ positions this compound as a moderate-affinity VEGFR2 antagonist suitable for applications requiring defined but not sub-nanomolar receptor blockade.
| Evidence Dimension | VEGFR2 kinase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 310 nM |
| Comparator Or Baseline | Class-level reference: reported VEGFR2 peptide antagonists range from 35 nM to >400 nM IC₅₀ [2] |
| Quantified Difference | Moderate potency within the class range; not a high-affinity outlier |
| Conditions | ELISA method; poly(Glu,Tyr) 4:1 substrate; 5 min incubation in presence of ATP [1] |
Why This Matters
The quantified IC₅₀ value enables researchers to select this specific peptide when moderate VEGFR2 inhibition is experimentally desirable rather than complete receptor blockade.
- [1] BindingDB Entry BDBM50589164 (CHEMBL5204637). IC₅₀ = 310 nM for VEGFR2 inhibition; ELISA assay with poly(Glu,Tyr) 4:1 substrate. View Source
- [2] BindingDB Database. VEGFR2 Peptide Antagonist IC₅₀ Range Data. Entry BDBM50270298 (IC₅₀ = 35 nM) and BDBM50525506 (IC₅₀ = 410 nM). View Source
